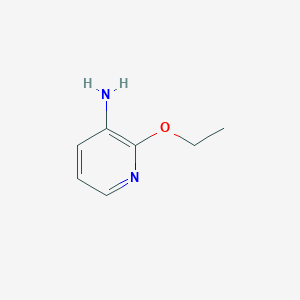

2-Ethoxypyridin-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

2-ethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSTUZYCGUDGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588565 | |

| Record name | 2-Ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51468-01-0 | |

| Record name | 2-Ethoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Ethoxypyridin 3 Amine and Its Derivatives

Established Synthetic Routes to 2-Ethoxypyridin-3-amine

The preparation of the parent compound, this compound, can be achieved through several reliable synthetic pathways. These methods often involve the strategic functionalization of a pre-existing pyridine (B92270) ring.

Amination Reactions (e.g., amination of 2-bromo-3-ethoxypyridine)

A common strategy for synthesizing aminopyridines is through the amination of their corresponding halopyridine precursors. While direct synthesis of this compound via amination is not extensively detailed in the provided results, the principles can be inferred from related reactions. For instance, the amination of various bromopyridine derivatives has been successfully achieved using copper(I)-catalyzed reactions with aqueous ammonia (B1221849) under mild conditions. researchgate.net This method is efficient for aminopyridines bearing both electron-withdrawing and electron-donating groups. researchgate.net

Another approach involves palladium-catalyzed amination, a powerful method for forming carbon-nitrogen bonds. georgiasouthern.edu The synthesis of 3-bromo-2-ethoxypyridine (B180952), a key precursor, can be accomplished by reacting 2,3-dibromopyridine (B49186) with sodium ethoxide in ethanol, followed by purification. sorbonne-universite.fr This bromo-ethoxypyridine could then theoretically undergo amination.

Table 1: Synthesis of 3-Bromo-2-ethoxypyridine Precursor

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|

Synthesis via Precursor Compounds (e.g., 2-ethoxypyridin-3-ylboronic acid intermediates)

Boronic acids are versatile intermediates in organic synthesis, often utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. ontosight.aidergipark.org.tr 2-Ethoxypyridin-3-ylboronic acid serves as a valuable precursor in the construction of more complex molecules. ontosight.ai While not a direct route to the amine, this intermediate can be used to build a molecular framework which can later be converted to the desired amine. The synthesis of related pyridinylboronic acids often involves the lithiation of a halopyridine followed by reaction with an alkyl borate (B1201080). dergipark.org.trguidechem.com For example, (6-ethoxypyridin-3-yl)boronic acid is prepared by reacting 2-ethoxypyridine (B84967) with n-butyllithium and then triisopropyl borate at low temperatures, achieving a 61% yield. guidechem.com This highlights a general strategy that could be adapted for the 2-ethoxypyridin-3-yl isomer.

Table 2: Representative Synthesis of a Pyridinylboronic Acid Intermediate

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for fine-tuning the properties of target molecules in drug discovery and materials science. a2bchem.com

Preparation of Halogenated Derivatives

The introduction of halogen atoms onto the this compound ring provides handles for further synthetic modifications, such as cross-coupling reactions. a2bchem.com

5-Bromo-6-ethoxypyridin-3-amine: This compound, often supplied as its hydrochloride salt, is a key intermediate for creating complex heterocyclic compounds. a2bchem.com The bromo and amino groups are reactive sites for further diversification through reactions like nucleophilic substitution and cyclizations. a2bchem.com

4-Chloro-2-ethoxypyridin-3-amine: The synthesis of 4-substituted aminopyridines can be achieved through reactions involving pyridyne intermediates. sorbonne-universite.fr For instance, treating a 3-halo-2-ethoxypyridine with a strong base like potassium hexamethyldisilazide (KHMDS) in the presence of an amine can lead to regioselective amination at the 4-position. sorbonne-universite.fr This method provides a pathway to derivatives like 4-amino-2-ethoxypyridines. While a direct synthesis for the 4-chloro derivative is not specified, similar pyridyne chemistry or other halogenation methods could be employed.

2-Bromo-5-ethoxypyridin-3-amine: The synthesis of 2-amino-5-ethoxypyridine has been explored, though routes starting from 2-amino-5-bromopyridine (B118841) have proven challenging due to side reactions where the bromine is replaced by hydrogen instead of the desired ethoxy group. researchgate.net This suggests that the sequence of introducing the functional groups is critical.

Table 3: Selected Halogenated this compound Derivatives and Their Utility

| Compound | CAS Number | Molecular Formula | Key Application | Reference |

|---|---|---|---|---|

| 5-Bromo-6-ethoxypyridin-3-amine hydrochloride | 1187386-05-5 | C₇H₁₀BrClN₂O | Intermediate in pharmaceutical and agrochemical synthesis | a2bchem.com |

| 4-Chloro-2-ethoxypyridin-3-amine | Not specified | C₇H₉ClN₂O | Building block for substituted pyridines | sorbonne-universite.fr |

Advanced Derivatization for the Construction of Complex Architectures

The this compound core can be elaborated into highly complex molecules with potential biological activity. A notable example is the synthesis of N-acyl derivatives, which are common motifs in medicinal chemistry.

The synthesis of analogues such as N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(phenyl)acetamide involves a multi-step process. Typically, this would start with a suitably substituted pyridine ring. For example, a 2,6-dichloropyridine (B45657) can be selectively aminated and then methoxylated to introduce the necessary functional groups. The core structure, a 2,4-diamino-6-ethoxypyridine derivative, is then acylated on one of the amino groups with a substituted phenylacetic acid to form the final amide linkage. The cyano group is often introduced via Sandmeyer reaction or other nucleophilic substitutions on a suitable precursor.

Public databases list several complex analogues, indicating active research in this area. These include:

N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-methoxyphenyl)acetamide. nih.gov

N-(4-amino-5-cyano-6-ethoxypyridin-2-yl)-2-(4-bromo-2,5-dimethoxyphenyl)acetamide. chemspider.comdrugbank.com

These structures highlight the utility of the aminopyridine scaffold in creating diverse chemical libraries. nih.govdrugbank.com The synthesis often involves coupling the aminopyridine core with a carboxylic acid or its activated derivative (like an acyl chloride). For instance, the synthesis of a related acetamide (B32628) involved reacting an aminobenzothiophene with 2-chloroacetyl chloride, followed by substitution with a thiol. mdpi.com A similar strategy could be applied to the this compound system.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of pyridines and their derivatives. organic-chemistry.org

For the synthesis of aminopyridines, copper-catalyzed amination of halopyridines using aqueous ammonia offers a practical and efficient method. researchgate.net The use of ethylene (B1197577) glycol as a solvent and a ligand like N,N'-dimethylethylenediamine (DMEDA) can facilitate the reaction under relatively mild conditions (e.g., 100°C). researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also standard methods for synthesizing arylamines from aryl halides. georgiasouthern.edu These reactions are known for their broad substrate scope and functional group tolerance.

Furthermore, iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia presents a more sustainable approach to producing primary amines. d-nb.info This method utilizes an earth-abundant metal catalyst that is reusable and tolerates a wide variety of functional groups, making it an attractive option for the synthesis of amine-containing compounds. d-nb.info While not demonstrated specifically for this compound, the reduction of a corresponding ketone precursor (e.g., 3-amino-2-ethoxypyridinyl ketone) would be a plausible application of this technology.

Visible light photoredox catalysis is an emerging strategy for amine synthesis and functionalization. beilstein-journals.org These reactions can generate amine radical cations from amines, which can then undergo further transformations to build molecular complexity under exceptionally mild conditions. beilstein-journals.org

Table 4: Overview of Catalytic Approaches Relevant to Aminopyridine Synthesis

| Catalytic System | Reaction Type | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| Copper(I) / DMEDA | Amination of Halopyridines | Mild conditions, uses aqueous ammonia | Synthesis of this compound from 3-halo-2-ethoxypyridine | researchgate.net |

| Palladium / Phosphine Ligand | Buchwald-Hartwig Amination | Broad scope, high functional group tolerance | Synthesis of this compound from 3-halo-2-ethoxypyridine | georgiasouthern.edu |

| Iron / N-doped SiC | Reductive Amination | Earth-abundant metal, reusable catalyst | Synthesis from a ketone precursor | d-nb.info |

Application of Cross-Coupling Reactions (e.g., Suzuki coupling with ethoxypyridinylboronic acids)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds. dergipark.org.tr In the context of this compound derivatives, the corresponding boronic acid, 2-ethoxypyridin-3-ylboronic acid, serves as a key versatile reagent. dergipark.org.trontosight.ai This boronic acid derivative enables the synthesis of highly functionalized 3-aryl/heteroaryl-pyridines through palladium-catalyzed coupling with various aryl or heteroaryl halides. dergipark.org.tr

The general applicability of this method is demonstrated by the reaction of 2-ethoxypyridin-3-ylboronic acid with different heteroaryl halides, leading to the formation of novel heterobiaryl structures. dergipark.org.tr The ethoxy group at the 2-position of the pyridine ring not only influences the electronic properties of the molecule but also enhances its solubility and reactivity in synthetic transformations. aaronchem.comcymitquimica.com The reactivity of the amino and ethoxy functional groups allows for further diversification through various chemical transformations, making these compounds valuable intermediates in the development of new pharmaceuticals and materials. aaronchem.coma2bchem.com

Research has demonstrated the successful coupling of 2-ethoxypyridin-3-ylboronic acid with various heteroaryl halides to produce new heterobiaryls. dergipark.org.tr These reactions are crucial for creating complex molecular frameworks that are often the basis for biologically active compounds. ontosight.ai

Table 1: Examples of Suzuki Cross-Coupling Reactions with Pyridinylboronic Acids

| Boronic Acid Partner | Halide Partner | Product (Heterobiaryl) |

|---|---|---|

| 2-Ethoxypyridin-3-ylboronic acid | Substituted Heteroaryl Halides | Substituted Bipyridines and other Heterobiaryls dergipark.org.tr |

| 6-Chloro-2-methoxypyridin-3-ylboronic acid | Various Heteroaryl Halides | New Heterobiaryls dergipark.org.tr |

This table illustrates the utility of ethoxypyridinylboronic acids and related compounds as coupling partners in Suzuki reactions to generate complex heterocyclic structures.

Stereoselective Synthesis of Related Tertiary Amine Scaffolds

The development of methods for the enantioselective synthesis of molecules containing pyridine rings is an area of significant research interest, as these chiral structures are prevalent in many biologically active compounds. core.ac.uk Specifically, the stereoselective synthesis of tertiary amines built upon a pyridine framework presents a considerable challenge. core.ac.uk

One strategy to overcome the low acidity of 2-alkyl pyridines, which typically hinders their use as pronucleophiles in catalytic asymmetric reactions, is the use of 2-alkyl pyridine N-oxides as synthetic equivalents. core.ac.uk This approach enhances the reactivity under basic conditions, facilitating C-N bond-forming reactions. core.ac.uk Methodologies have been developed for the stereoselective synthesis of pyridine-based secondary and tertiary amines via the α-amination of 2-cyanoalkyl pyridine N-oxides. ehu.es

While direct stereoselective synthesis involving this compound is not extensively detailed in the provided context, the principles can be extended. A cascade strategy involving the coupling of distinct azolium salts derived from isoquinolines and pyridines has been shown to produce complex, cage-like tertiary amine frameworks with high regio- and diastereoselectivity. chemrxiv.org This approach utilizes the dearomatization of both heterocycles in a one-pot operation to build intricate nitrogen-containing polycycles. chemrxiv.org Such advanced strategies highlight the potential pathways for creating stereochemically complex amines derived from functionalized pyridines like this compound.

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance safety and efficiency. numberanalytics.comscielo.br These principles guide the development of more sustainable chemical processes, from the choice of starting materials to the reduction of waste and energy consumption. numberanalytics.comscielo.br

Modern synthetic routes for pyridines and their derivatives are progressively adopting greener methodologies. bohrium.com Key strategies include:

Use of Greener Solvents and Catalysts: Ionic liquids (ILs) are being explored as environmentally benign alternatives to traditional volatile organic solvents. researchgate.net ILs can function as both the solvent and catalyst, can be recycled, and often allow for milder reaction conditions, thus reducing energy use. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times (from hours to minutes) and improve yields in the formation of pyridine derivatives. researchgate.net Mechanochemical methods, which involve solvent-free reactions through grinding or mixing, offer a robust and energy-efficient alternative. scienceopen.com

Atom Economy and Waste Reduction: Multicomponent reactions (MCRs) are a cornerstone of green synthesis, allowing the construction of complex molecules like pyridines in a single step from three or more reactants. bohrium.com This approach maximizes atom economy and minimizes the number of synthetic steps and purification processes, thereby reducing waste. bohrium.comresearchgate.net

Use of Biocatalysts: Enzymes are being employed in pyridine synthesis as a sustainable alternative to traditional chemical methods, offering high selectivity and environmentally friendly conditions. numberanalytics.com

Table 2: Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Benefit |

|---|---|---|

| Safer Solvents & Auxiliaries | Use of ionic liquids or solvent-free conditions (mechanochemistry). researchgate.netscienceopen.com | Reduced use of toxic and volatile organic solvents, potential for catalyst/solvent recycling. researchgate.net |

| Design for Energy Efficiency | Microwave irradiation, mechanochemical methods (vortex mixing, grinding). researchgate.netscienceopen.com | Shorter reaction times, lower energy consumption, often milder conditions. researchgate.net |

| Atom Economy | One-pot multicomponent reactions (MCRs). bohrium.com | High efficiency, reduced number of synthetic steps, minimal waste generation. researchgate.net |

| Catalysis | Use of biocatalysts (enzymes) or recyclable catalysts like ionic liquids. numberanalytics.comresearchgate.net | High selectivity, environmentally benign, reduced waste from stoichiometric reagents. numberanalytics.com |

While the direct application of all these principles to the synthesis of this compound specifically is a continuing area of development, the broader trends in pyridine synthesis point towards a future of more sustainable and environmentally conscious production methods for this important class of compounds. numberanalytics.combohrium.com

Reactivity Profiles and Mechanistic Investigations of 2 Ethoxypyridin 3 Amine

Fundamental Chemical Reactivity of Aminopyridine Scaffolds

Aminopyridines are a class of heterocyclic compounds that feature both an electron-deficient aromatic system and an electron-donating amino group. This combination results in a unique and complex reactivity profile.

Basic and Nucleophilic Properties of the Amine Moiety

The presence of two nitrogen atoms—one in the pyridine (B92270) ring and one in the exocyclic amino group—makes the basicity of aminopyridines a subject of interest. Generally, the ring nitrogen is more basic than the exocyclic amino nitrogen. This is because the lone pair of electrons on the exocyclic nitrogen is partially delocalized into the aromatic π-system, reducing its availability for protonation, whereas the lone pair on the ring nitrogen resides in an sp² orbital and is not involved in maintaining aromaticity.

The position of the amino group significantly influences the basicity of the ring nitrogen. An amino group at the 4-position (para) strongly increases the basicity of the ring nitrogen through a resonance-donating effect, which stabilizes the resulting pyridinium (B92312) cation. An amino group at the 2-position (ortho) has a less pronounced base-strengthening effect, while a 3-position (meta) amino group has the smallest effect, as it primarily acts through induction.

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.25 |

| 2-Aminopyridine (B139424) | 6.86 |

| 3-Aminopyridine (B143674) | 6.0 |

| 4-Aminopyridine (B3432731) | 9.17 |

Nucleophilicity generally trends with basicity for amines. Therefore, the ring nitrogen is typically the more nucleophilic site in an aminopyridine. The exocyclic amino group can also act as a nucleophile, participating in reactions such as acylation or alkylation, although it is a weaker nucleophile than comparable aliphatic amines due to the electron-withdrawing nature of the pyridine ring.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the ring nitrogen becomes protonated, which further deactivates the ring by introducing a positive charge. guidechem.com

When EAS does occur, substitution is strongly favored at the 3-position (meta to the ring nitrogen). thieme-connect.comresearchgate.net Attack at the 2- or 4-position results in an unstable resonance intermediate where a positive charge is placed directly on the electronegative nitrogen atom. thieme-connect.com In contrast, all resonance structures for attack at the 3-position avoid this unfavorable arrangement.

The presence of the amino group, a strong activating group, on the pyridine ring modifies this reactivity. However, its effect is complex. While it donates electron density to the ring, making it more susceptible to electrophilic attack than pyridine itself, the reaction outcome is highly dependent on the reaction conditions and the position of the amino group. In strongly acidic media, the amino group is protonated to an ammonium (B1175870) group (-NH3+), which is a powerful deactivating, meta-directing group.

Reaction Mechanisms Governing 2-Ethoxypyridin-3-amine Transformations

The specific arrangement of the amino and ethoxy groups in this compound dictates its participation in several key reaction types.

Nucleophilic Aromatic Substitution Pathways (e.g., involvement of pyridyne intermediates)

Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-positions. wikipedia.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Another important pathway for nucleophilic substitution on pyridine rings involves the formation of highly reactive hetaryne intermediates, such as pyridynes. nih.gov These intermediates are typically generated from halopyridines under the action of a very strong base. Research has shown that 3-halopyridines bearing a substituent at the 2-position, such as an ethoxy group, can undergo substitution reactions that proceed via a 2,3-pyridyne intermediate. thieme-connect.com For example, the reaction of 3-bromo-2-ethoxypyridine (B180952) with potassium hexamethyldisilazide (KHMDS) and an amine leads to amination at the 4-position. thieme-connect.com This regioselectivity is explained by the formation of a 2,3-pyridyne intermediate, followed by nucleophilic attack at the C4 position, which is away from the electron-donating ethoxy group. This suggests that a halogenated precursor to this compound could be used to generate a 2,3-pyridyne, enabling further functionalization of the ring.

Radical Reaction Pathways

Amines can participate in radical reactions, often initiated by single-electron transfer (SET). Visible-light photoredox catalysis, for instance, can oxidize an amine to an amine radical cation. nih.gov This intermediate can then follow several pathways. One pathway involves deprotonation of a C-H bond alpha to the nitrogen, forming a highly nucleophilic α-amino radical. nih.gov This radical can then engage in various transformations, such as addition to Michael acceptors. While specific studies on this compound are limited, the general mechanism suggests that the exocyclic amino group could be a site for radical initiation, potentially leading to the formation of an α-amino radical that could participate in C-C or C-heteroatom bond-forming reactions.

Condensation and Alkylation Reactions

The primary amino group of this compound is a nucleophilic center capable of participating in condensation reactions. For example, it can react with aldehydes and ketones to form imines (Schiff bases). These reactions are fundamental in the synthesis of more complex heterocyclic systems. The aminopyridine scaffold can also be a component in multicomponent reactions, such as the Strecker or Mannich reactions, which involve the formation of azomethine intermediates. nih.gov

Alkylation can occur at two distinct sites: the exocyclic amino group or the ring nitrogen. The outcome is often dependent on the nature of the alkylating agent and the reaction conditions. Hard electrophiles tend to react at the more basic ring nitrogen, while softer electrophiles might favor reaction at the exocyclic amine. The reaction of 4-aminopyridine with bromine, for instance, results in initial protonation of the ring nitrogen, followed by a complex bromination and dimerization process. acs.org

Degradation Pathways and Stability Studies of this compound and Analogues

The stability of this compound is influenced by environmental factors such as light, heat, and the presence of oxidizing agents. While direct degradation studies on this specific molecule are limited, the degradation of related aminopyridines has been investigated, providing insights into potential pathways.

Photodegradation: Aminopyridine derivatives can undergo photodegradation, particularly in the presence of photosensitizers. For instance, the photocatalytic degradation of 2-amino-5-chloropyridine (B124133) has been studied, indicating that the pyridine ring can be cleaved under such conditions. researchgate.net It is plausible that this compound could undergo similar degradation upon exposure to UV light, potentially leading to the formation of hydroxylated intermediates and eventual ring opening.

Thermal Decomposition: Thermal stability is a crucial parameter for chemical compounds. Studies on the thermal decomposition of 2-aminopyridine complexes suggest that the amino group and the pyridine ring are susceptible to degradation at elevated temperatures. researchgate.net For this compound, thermal stress could lead to the cleavage of the ethoxy group, deamination, or polymerization.

Biodegradation: The environmental fate of aminopyridines is also dependent on microbial degradation. Studies on 4-aminopyridine in soil have shown that microorganisms can utilize it as a carbon and nitrogen source, leading to its decomposition. acs.orgacs.orgtandfonline.com The degradation often proceeds through hydroxylation of the pyridine ring. researchgate.netresearchgate.net It is conceivable that this compound could also be susceptible to microbial degradation, with initial steps likely involving oxidation of the pyridine ring or the ethoxy group.

A hypothetical degradation pathway for this compound could involve initial hydroxylation of the pyridine ring, followed by ring cleavage to form smaller aliphatic amines and acids. The ethoxy group might also be cleaved to yield the corresponding alcohol and a hydroxypyridine derivative.

Table 1: Potential Degradation Products of this compound and their Characterization

| Potential Degradation Product | Proposed Formation Pathway | Analytical Technique for Identification |

| 3-Amino-2-hydroxypyridine | Cleavage of the ethoxy group | Mass Spectrometry, NMR Spectroscopy |

| 2-Ethoxypyridine-3,4-diol | Hydroxylation of the pyridine ring | HPLC-MS, GC-MS |

| Aliphatic amine fragments | Pyridine ring opening | Gas Chromatography, IR Spectroscopy |

| Ethanol | Cleavage of the ethoxy group | Gas Chromatography |

Theoretical Insights into this compound Reactivity and Selectivity

In the absence of direct experimental data, theoretical methods such as Density Functional Theory (DFT) can provide valuable insights into the reactivity and selectivity of this compound. DFT calculations are widely used to study the electronic properties and reaction mechanisms of pyridine derivatives. nih.govresearchgate.netdntb.gov.ua

Electronic Properties: The distribution of electron density in this compound is a key determinant of its reactivity. The nitrogen atom in the pyridine ring and the lone pair of electrons on the amino group are nucleophilic centers, making them susceptible to attack by electrophiles. Conversely, the pyridine ring can be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups. The ethoxy group, being an electron-donating group, would likely enhance the electron density of the pyridine ring, influencing its reactivity towards electrophiles.

Reactivity Descriptors: Computational studies on substituted pyridines often involve the calculation of reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the amino group and the pyridine ring, indicating that these are the primary sites for electrophilic attack.

Reaction Selectivity: DFT calculations can also predict the regioselectivity of reactions. For electrophilic substitution on the pyridine ring, the positions with the highest electron density would be the most favored sites of attack. The combination of the amino and ethoxy groups, both being ortho-, para-directing in benzene systems, would likely activate the pyridine ring towards electrophilic substitution. The precise location of substitution would depend on the interplay of their electronic and steric effects. Conversely, for nucleophilic substitution, the positions with the lowest electron density would be the most reactive.

Table 2: Calculated Electronic Properties of Substituted Pyridines from DFT Studies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactive Site (Electrophilic Attack) |

| Pyridine | -6.78 | -0.54 | 6.24 | C3, C5 |

| 2-Aminopyridine | -5.92 | -0.21 | 5.71 | C3, C5, Amino N |

| 2-Ethoxypyridine (B84967) (Hypothetical) | -6.15 | -0.35 | 5.80 | C3, C5 |

| This compound (Hypothetical) | -5.75 | -0.15 | 5.60 | C4, C6, Amino N |

Note: The values for 2-Ethoxypyridine and this compound are hypothetical and are included for illustrative purposes to demonstrate expected trends based on substituent effects. Actual values would require specific DFT calculations.

Analytical Methodologies for Characterization and Quantification of 2 Ethoxypyridin 3 Amine

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy)

Spectroscopic techniques are fundamental in the structural elucidation of 2-Ethoxypyridin-3-amine, providing unambiguous confirmation of its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise arrangement of atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethoxy group, the aromatic protons on the pyridine (B92270) ring, and the amine group protons would be expected. The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The three protons on the pyridine ring would appear as distinct multiplets in the aromatic region, with their specific chemical shifts and coupling patterns confirming the substitution pattern. The two protons of the primary amine group would likely appear as a broad singlet. Similarly, a ¹³C NMR spectrum would show seven distinct carbon signals, corresponding to the two carbons of the ethoxy group and the five carbons of the pyridine ring.

Fourier-Transform Infrared Spectroscopy (FT-IR) is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum of this primary aromatic amine would exhibit characteristic absorption bands. Primary amines typically show two N-H stretching bands, which are weaker and sharper than the O-H bands of alcohols. orgchemboulder.com The presence of the amine group is further confirmed by an N-H bending vibration. orgchemboulder.com The C-N stretching vibration for an aromatic amine is typically strong and appears at a higher wavenumber than that of aliphatic amines. orgchemboulder.com

Table 1: Expected FT-IR Absorption Bands for this compound

| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3400-3250 (two bands) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100-3000 |

| C-H Stretch (Aliphatic) | Ethoxy Group | 3000-2850 |

| N-H Bend | Primary Amine | 1650-1580 |

| C=C, C=N Stretch | Pyridine Ring | 1600-1450 |

| C-N Stretch | Aromatic Amine | 1335-1250 |

| C-O-C Stretch (Asymmetric) | Ether | 1275-1200 |

| C-O-C Stretch (Symmetric) | Ether | 1075-1020 |

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and for determining its purity and concentration in a sample.

High-Performance Liquid Chromatography (HPLC) Applications for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the content of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase, is the most common approach. cmes.org The mobile phase typically consists of a mixture of acetonitrile (B52724) and a buffered aqueous solution, which can be run under isocratic or gradient elution conditions to achieve optimal separation. sielc.com

This method is highly effective for separating the target compound from starting materials, by-products, and potential isomeric impurities, such as 3-aminopyridine (B143674) or 4-aminopyridine (B3432731). cmes.org Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the pyridine ring exhibits strong absorbance. cmes.orgsielc.com For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration, allowing for the precise determination of the compound's concentration in a sample. ptfarm.pl In some cases, derivatization with a UV-absorbent reagent can be employed to enhance sensitivity. chromatographyonline.com

Table 2: Typical HPLC Parameters for Aminopyridine Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., pH 7.0) |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 250-280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Amine Analysis

Gas Chromatography (GC) is another valuable technique for the analysis of volatile and semi-volatile compounds like this compound. cdc.gov However, the analysis of amines by GC can be challenging. Due to their basicity and polarity, primary amines have a tendency to interact with active sites on the column and support materials, which can lead to poor peak shape (tailing) and reduced analytical reproducibility. labrulez.comiu.edu

To overcome these issues, specialized deactivated columns are often required. labrulez.com An alternative and widely used approach is derivatization, where the polar amine group is converted into a less polar, more volatile derivative. iu.eduresearchgate.net Acylation or silylation are common derivatization strategies that replace the active hydrogens on the amine group, resulting in improved chromatographic performance with sharper, more symmetrical peaks. iu.eduresearchgate.net When coupled with a mass spectrometer (GC-MS), this method provides both quantitative data and structural information based on the fragmentation pattern of the analyte. nih.gov

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of this compound. It is typically coupled with a chromatographic technique for sample introduction.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. kuleuven.be This hyphenated technique is highly effective for identifying and quantifying this compound, particularly in complex matrices or when analyzing for trace-level impurities. researchgate.net Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operated in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. kuleuven.bejapsonline.com When coupled with a mass spectrometer (UPLC-MS), it provides a powerful platform for high-throughput analysis. Method development for UPLC involves optimizing parameters such as mobile phase composition, pH, and gradient to ensure good peak shape and retention time. japsonline.com For this compound, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 139.087. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₇H₁₀N₂O), the theoretical monoisotopic mass is 138.07932 Da. uni.lu

By measuring the mass of the molecular ion with high accuracy, HRMS can differentiate this compound from other compounds that may have the same nominal mass but a different elemental formula. This capability is crucial for definitive molecular identification and for characterizing unknown impurities. HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) are used for these precise measurements. researchgate.net

Table 3: Predicted m/z Values for this compound Adducts in Mass Spectrometry

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 139.08660 |

| [M+Na]⁺ | 161.06854 |

| [M+NH₄]⁺ | 156.11314 |

| [M+K]⁺ | 177.04248 |

| [M-H]⁻ | 137.07204 |

Data sourced from PubChemLite. uni.lu

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry for Spatial Localization Studies

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful analytical technique that provides spatial information about the distribution of biomolecules and xenobiotics directly in tissue sections. nih.govmaastrichtuniversity.nl This method combines the sensitivity and molecular specificity of mass spectrometry with microscopic imaging, enabling the generation of two-dimensional molecular maps that show the localization and relative abundance of specific compounds. maastrichtuniversity.nlnih.gov

The MALDI-IMS workflow typically involves mounting a thin tissue section onto a target plate, followed by the application of a matrix substance, such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB). maastrichtuniversity.nl This matrix co-crystallizes with the analyte molecules and facilitates their desorption and ionization upon irradiation with a laser. maastrichtuniversity.nl By systematically scanning the laser across the entire tissue surface and collecting a mass spectrum at each coordinate, a comprehensive dataset is created that maps the spatial distribution of detected ions. maastrichtuniversity.nl

For a compound like this compound, MALDI-IMS can be employed to visualize its distribution within a specific organ or tissue following administration. This provides critical insights into its target accumulation, localization in specific cell types or anatomical regions, and metabolic fate. nih.gov The technique is capable of mapping a wide range of small molecules, including drugs and their metabolites. nih.govnih.gov However, challenges such as low ionization efficiency or low endogenous concentrations can sometimes limit the detection of certain molecules. nih.govresearchgate.net To overcome these limitations, advanced techniques like laser-induced post-ionization (MALDI-2) can be used to boost the detection sensitivity for small molecules. researchgate.net Furthermore, multimodal imaging approaches that combine MALDI-IMS with traditional histology (e.g., H&E staining) or immunohistochemistry can provide a more comprehensive understanding by correlating the molecular distribution with the underlying tissue morphology. maastrichtuniversity.nlbiorxiv.org

Advanced Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a strategy used in analytical chemistry to modify an analyte to produce a new compound with properties that are more suitable for a given analytical method. actascientific.com For amines like this compound, which may lack a strong chromophore or have poor ionization efficiency, derivatization can significantly enhance detectability in chromatographic and mass spectrometric analyses. actascientific.comnih.gov The process involves reacting the primary amine functional group with a carefully selected reagent to tag the molecule, thereby improving chromatographic behavior, increasing ionization efficiency in mass spectrometry, or imparting fluorescent or UV-absorbing properties. nih.govactascientific.com

Pre-column Derivatization Protocols for Chromatographic Analysis

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). actascientific.com This approach is widely used for the analysis of amino acids and other amines to enhance sensitivity and selectivity. actascientific.comactascientific.com The resulting derivatives often exhibit improved chromatographic properties and can be detected with high sensitivity using fluorescence (FLD) or UV detectors. actascientific.commdpi.com

Several reagents are commonly used for the pre-column derivatization of primary amines. nih.gov The choice of reagent depends on the analytical technique and the specific requirements of the assay. For the analysis of this compound, a protocol would involve mixing a solution of the compound with the derivatizing reagent under optimized conditions (e.g., pH, temperature, and reaction time) before injection into the HPLC system. sigmaaldrich.com

Below is a table summarizing common derivatization reagents for primary amines suitable for HPLC analysis.

| Derivatization Reagent | Abbreviation | Detection Method | Key Advantages |

| Dansyl Chloride | Dns-Cl | Fluorescence, UV | Versatile, produces stable derivatives with high fluorescence. nih.govnih.gov |

| o-Phthalaldehyde | OPA | Fluorescence | Fast reaction with primary amines in the presence of a thiol. actascientific.comnih.gov |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence | Reacts with both primary and secondary amines; highly fluorescent. nih.govnih.gov |

| Phenylisothiocyanate | PITC | UV | Well-established reagent for amino acid analysis ("Edman reagent"). actascientific.comactascientific.com |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence | Reacts with primary and secondary amines to form highly fluorescent products. mdpi.com |

For GC analysis, derivatization is crucial as amines are often polar and not sufficiently volatile. nih.gov Reagents are used to decrease polarity and increase volatility, commonly through acylation or silylation. nih.gov Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the amine group to form stable, volatile derivatives suitable for GC-MS analysis. nih.gov

In-tissue Derivatization for Imaging Mass Spectrometry

On-tissue chemical derivatization (OTCD) is an emerging technique that applies the principles of derivatization directly to tissue sections to enhance the detection of specific analytes in MALDI-IMS. nih.govresearchgate.net This method is particularly valuable for small molecules that are difficult to detect due to poor ionization, low abundance, or isobaric interference from the matrix or endogenous compounds. nih.govresearchgate.net By tagging the analyte with a moiety that is easily ionizable, OTCD can dramatically increase the signal intensity and specificity of detection. nih.govnih.gov

For the spatial localization of this compound, an OTCD strategy would involve applying a derivatization reagent that specifically reacts with its primary amine group. The reagent can be sprayed uniformly onto the tissue surface prior to matrix application. researchgate.net The reaction conditions, such as temperature and time, must be carefully optimized to ensure an efficient reaction without causing significant delocalization of the analyte within the tissue. researchgate.netnih.gov

For example, reagents that introduce a permanently charged group, such as Girard's Reagent T, have been successfully used to enhance the detection of molecules with carbonyl groups. nih.govmdpi.com For primary amines like this compound, reagents could be designed or selected to introduce a quaternary amine or pyridinium (B92312) group, ensuring the derivative is pre-charged and readily detectable in positive-ion mode MALDI-MS. This approach improves sensitivity and moves the analyte's signal to a higher mass range, away from potential low-mass interferences. nih.gov

Comparative Analysis of Derivatization Reagents and their Efficacy

The efficacy of a derivatization strategy depends heavily on the choice of reagent. A comparative analysis is essential to select the optimal reagent for a specific analyte and analytical platform. nih.gov Factors to consider include reaction kinetics, specificity, stability of the derivative, and the degree of signal enhancement. nih.govnih.gov

For chromatographic analysis of amine-containing compounds, a systematic comparison of reagents such as Dansyl-Cl, OPA, Fmoc-Cl, and Dabsyl-Cl has shown that no single reagent is universally superior; their performance varies with analytical conditions like pH. nih.gov Dansyl-Cl is noted for its versatility and the high ionization efficiency of its derivatives. nih.gov Fmoc-Cl is also highly effective, particularly under acidic conditions. nih.gov

In the context of mass spectrometry imaging, reagents are compared based on their ability to increase signal-to-noise ratios. A study comparing several pyrylium-based reagents for the derivatization of primary amines (catecholamines and amino acids) demonstrated that these reagents could improve signal-to-noise ratios by more than tenfold. researchgate.net The efficiency can be influenced by the size and structure of the reagent, with smaller molecules sometimes showing better reaction efficiency due to less steric hindrance. researchgate.net

For GC-MS analysis of amphetamine-related compounds, a comparison of TFAA, PFPA, and HFBA showed that PFPA provided the best sensitivity for the target analytes. nih.gov Such comparisons are critical for developing robust and sensitive methods for the quantification of specific amines.

The table below provides a comparative overview of the efficacy of different classes of derivatization reagents for primary amines.

| Reagent Class | Example(s) | Typical Application | Efficacy & Key Characteristics |

| Sulfonyl Chlorides | Dansyl Chloride | HPLC-FLD/UV, LC-MS | Highly versatile, forms stable and fluorescent derivatives. nih.gov |

| Chloroformates | FMOC-Cl | HPLC-FLD, LC-MS | Reacts with primary/secondary amines, highly fluorescent derivatives. nih.gov |

| Isothiocyanates | PITC, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate | HPLC-UV, GC | Well-established for amino acids (PITC); others used for polyamines. actascientific.commdpi.com |

| Aldehydes | o-Phthalaldehyde (OPA) | HPLC-FLD | Rapid and specific for primary amines in the presence of thiols. nih.govactascientific.com |

| Fluorinated Anhydrides | TFAA, PFPA, HFBA | GC-MS | Produces volatile and stable derivatives for GC analysis; PFPA often shows high sensitivity. nih.gov |

| Pyrylium Salts | 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | MALDI-IMS | Tags primary amines with a pre-charged moiety, significantly enhancing S/N ratio in MS. researchgate.net |

Theoretical and Computational Studies of 2 Ethoxypyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Furthermore, these calculations can elucidate the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Data from Quantum Chemical Calculations of 2-Ethoxypyridin-3-amine

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, this would involve mapping out the potential energy surface for various reactions it might undergo. This allows for the identification of reaction intermediates and, crucially, the transition states that connect reactants, intermediates, and products.

By calculating the energy of these transition states, the activation energy for a given reaction can be determined. This provides a quantitative measure of how fast a reaction is likely to proceed. Such studies are instrumental in understanding reaction mechanisms at a molecular level, for instance, in its synthesis or degradation. These computational approaches can also be used to explore different reaction pathways and identify the most energetically favorable routes.

Prediction of Reactivity and Selectivity Profiles in Organic Transformations

The electronic and structural information obtained from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound in various organic transformations. For example, the calculated electron density can identify the most likely sites for electrophilic or nucleophilic attack.

Computational models can simulate the interaction of this compound with different reagents to predict the outcome of a reaction. This is particularly useful in synthetic chemistry for designing new reaction pathways or optimizing existing ones. For instance, these models could predict whether a reaction will favor the formation of one stereoisomer over another (stereoselectivity) or one constitutional isomer over another (regioselectivity).

Environmental Atmospheric Chemistry Modeling of Amine Compounds and their Fate

The environmental fate of amine compounds like this compound is a significant area of study. Computational models are used to predict how these compounds behave in the atmosphere. The primary degradation pathway for many amines in the troposphere is their reaction with hydroxyl (•OH) radicals.

Atmospheric chemistry models would be used to estimate the rate constant for the reaction of this compound with •OH radicals. This rate constant is then used to calculate the atmospheric lifetime of the compound. A shorter lifetime indicates that the compound is removed from the atmosphere more quickly.

Research Applications and Functional Potential of 2 Ethoxypyridin 3 Amine

Role in Medicinal Chemistry and Drug Discovery

The structural features of 2-Ethoxypyridin-3-amine, particularly the spatial arrangement of its amino and ethoxy groups on the pyridine (B92270) ring, make it an important synthon for creating molecules with significant biological activity. It serves as a versatile starting point for the synthesis of complex pharmaceutical compounds and as a core fragment in the design of enzyme and receptor inhibitors.

Exploration of Potential Biological Activities (e.g., antimicrobial, anticancer properties)

The aminopyridine core is a component of molecules investigated for a range of biological effects. While specific studies focusing solely on the antimicrobial properties of this compound are not extensively detailed in the literature, related aminopyridine and thienopyridine derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. mdpi.comresearchgate.net For instance, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are known to exhibit potent anti-proliferative effects in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cells. mdpi.com

The anticancer potential of the broader aminopyridine class is well-established, particularly in the context of kinase inhibition, which is crucial for cancer treatment. nih.govnih.govnih.gov Derivatives are designed to target specific kinases that are overactive in cancer cells, thereby inhibiting tumor growth. nih.govnih.gov The exploration of these compounds is a dynamic area of research, aiming to develop more effective and targeted cancer therapies. nih.govnih.govnih.gov

Mechanism of Action Studies: Enzyme and Receptor Modulation

The aminopyridine moiety is critical for binding to the active sites of various enzymes, particularly kinases. nih.govacs.org Structure-based design studies have shown that the aminopyridine group can form key hydrogen bond interactions with amino acid residues in the hinge region of a kinase's ATP-binding pocket. acs.org For example, in the development of Tankyrase inhibitors, the aminopyridine group was designed to interact with Asp1198 and Gly1196 through two hydrogen bonds. acs.org

Tankyrases, which are members of the poly(ADP-ribose) polymerase (PARP) family, are involved in cellular functions like Wnt/β-catenin signaling, a pathway often dysregulated in cancer. acs.orgnih.gov By inhibiting Tankyrases, aminopyridine-based compounds can antagonize this signaling pathway, leading to an anti-tumor effect. acs.orgnih.gov Similarly, in ALK and ROS1 inhibitors, the aminopyridine core is fundamental for anchoring the molecule within the kinase domain, blocking its activity and downstream signaling pathways that promote cell proliferation. nih.govnih.govwikipedia.org

Lead Compound Identification and Optimization in Drug Development

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. youtube.comarxiv.orgchemrxiv.org The aminopyridine structure serves as an excellent starting scaffold for this process. nih.gov

In the development of ALK inhibitors, for instance, a series of 2-aminopyridine (B139424) derivatives were synthesized and optimized. nih.gov This process involved modifications at different positions of the aminopyridine ring to enhance binding affinity and to overcome resistance to existing drugs like Crizotinib. nih.gov The optimization of one series led to the identification of a compound, 18d , which showed excellent anti-proliferative potency against ALK-positive cancer cells and encouraging activity against crizotinib-resistant ALK mutants. nih.gov This iterative process of synthesis and biological testing allows medicinal chemists to refine a lead compound into a viable drug candidate. youtube.comarxiv.org

Synthesis of Pharmaceutical Intermediates and Targeted Therapeutic Agents

A pharmaceutical intermediate is a chemical compound that serves as a building block in the synthesis of an active pharmaceutical ingredient (API). pharmanoble.com this compound and its analogs are used as key intermediates in the multi-step synthesis of complex targeted therapies. mdpi.com Their chemical reactivity allows for the attachment of other molecular fragments, enabling the construction of larger molecules with precisely designed therapeutic functions. mdpi.com

For example, various pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are potent therapeutic agents, can be synthesized using substituted aminopyridines as starting materials. mdpi.com These complex heterocyclic systems form the core of drugs targeting kinases and other proteins involved in disease, demonstrating the role of simpler aminopyridines as indispensable precursors in the creation of modern targeted medicines. mdpi.com

Study of Related Aminopyridine-Based Inhibitors (e.g., ROS1, ALK, Tankyrase inhibitors)

The aminopyridine scaffold is a well-established pharmacophore in the design of inhibitors for several important cancer-related kinases, including ROS1, ALK, and Tankyrase. nih.govnih.govacs.org These enzymes are often mutated or overexpressed in certain cancers, making them attractive therapeutic targets. nih.govnih.govnih.gov

ALK and ROS1 Inhibitors: Anaplastic Lymphoma Kinase (ALK) and Proto-oncogene tyrosine-protein kinase (ROS1) are receptor tyrosine kinases that can become oncogenic drivers in non-small cell lung cancer (NSCLC) when chromosomal rearrangements occur. nih.govnih.gov Many ALK and ROS1 inhibitors are based on the 2-aminopyridine structure. nih.govnih.gov These inhibitors compete with ATP for the kinase's binding site, thereby blocking its function and halting cancer cell growth. wikipedia.org Research has focused on developing next-generation inhibitors that can overcome resistance mutations, such as the challenging ALKG1202R and ROS1G2032R mutants. nih.govnih.govnih.gov

Tankyrase Inhibitors: Tankyrase (TNKS) 1 and 2 are enzymes in the PARP family that play a role in the Wnt signaling pathway, which is frequently overactivated in colorectal and other cancers. acs.orgacs.orglookchem.com Structure-based drug design has led to the development of potent and selective 2-aminopyridine oxazolidinones as Tankyrase inhibitors. acs.orgnih.gov These compounds function by stabilizing Axin, a key protein in the β-catenin destruction complex, thereby suppressing the pro-cancerous Wnt pathway. acs.org

The following tables summarize the activity of representative aminopyridine-based inhibitors against various kinases and cancer cell lines.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |

|---|---|---|---|---|

| Compound 18d nih.gov | ALK (wild-type) | 19 | Karpas-299 (ALK+) | ~40 |

| ALKL1196M (resistant) | 45 | |||

| ALKG1202R (resistant) | 22 | - | - | |

| ROS1 | 2.3 | - | - | |

| Compound C01 nih.govnih.gov | ALKG1202R (resistant) | Potent (10x > Crizotinib) | CD74-ROS1G2032R | 42.3 |

| ROS1G2032R (resistant) | - |

| Compound | Target | IC50 (nM) | Cell-Based Assay (DLD-1) | IC50 (nM) |

|---|---|---|---|---|

| Compound 3 nih.gov | TNKS1 | 10 | Wnt Pathway | 18 |

| Compound 4 acs.orgnih.gov | TNKS1 | 4 | Wnt Pathway | 8 |

| TNKS2 | 2 |

Contributions to Agrochemical Development

While the primary focus of research on this compound and related aminopyridines has been in medicinal chemistry, the structural motifs found in biologically active compounds are often explored for applications in other fields, including agriculture. The pyridine ring is a common feature in many successful agrochemicals. However, based on the available scientific literature, the specific role and contributions of this compound to agrochemical development are not well-documented. Its utility in this sector remains an area for potential future investigation.

Investigation of Potential as Pesticides or Herbicides

While direct studies investigating the pesticidal or herbicidal properties of this compound are not extensively documented in publicly available literature, the broader class of pyridine derivatives has been a significant area of research in the agrochemical field. The structural motif of a substituted pyridine ring is present in numerous commercially successful herbicides and insecticides.

Research into novel pyridine derivatives continues to yield compounds with promising herbicidal activity. For instance, a series of 3-aminocarbonyl-2-oxazolidinethione derivatives incorporating a substituted pyridine ring have been synthesized and shown to exhibit good herbicidal activities against various weeds. nih.gov The efficacy of these compounds was found to be related to their steric properties and lipophilicity. Furthermore, studies on pyrido[2,3-d]pyrimidine compounds, which can be synthesized from aminopyridine precursors, have demonstrated significant herbicidal activity, particularly against monocotyledonous plants. mdpi.com

Another area of investigation involves 3-(pyridin-2-yl)benzothiazol-2-one derivatives, which have been identified as a novel class of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors with potent herbicidal activity against broadleaf weeds. epa.gov Structure-activity relationship (SAR) studies on these compounds have highlighted the importance of the substitution pattern on the pyridine ring for their herbicidal efficacy. epa.govnih.gov These findings suggest that the this compound scaffold, with its specific arrangement of functional groups, could serve as a valuable starting point for the design and synthesis of new agrochemicals. Further research, including the synthesis of derivatives and comprehensive biological screening, would be necessary to fully elucidate the potential of this compound in this application.

Design and Application as Ligands and Catalysts in Organic Transformations

The aminopyridine framework inherent in this compound makes it a promising candidate for the design of ligands for transition metal catalysis. Amine ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the efficiency, selectivity, and stability of the catalyst. chemscene.com The presence of both a nitrogen atom within the pyridine ring and an exocyclic amino group in this compound allows for various coordination modes, including monodentate and bidentate chelation.

Bipyridine ligands, which can be synthesized from aminopyridine precursors, are among the most widely used ligands in coordination chemistry and catalysis. nih.gov Metal complexes of bipyridine and its derivatives are employed in a wide range of organic transformations. While specific catalytic applications of this compound are not extensively reported, its potential can be inferred from the reactivity of related compounds. For example, iron(II) complexes with modified bis(imino)pyridine ligands have been studied for their catalytic performance in ethylene (B1197577) oligomerization. researchgate.net The electronic characteristics of the substituents on the pyridine ring directly influence the activity and selectivity of the catalyst.

Furthermore, the development of chiral ligands for asymmetric catalysis is a significant area of research. The structure of this compound offers opportunities for the synthesis of chiral derivatives that could be employed in asymmetric transformations. The strategic placement of the ethoxy and amino groups could influence the stereochemical outcome of catalytic reactions.

Application in Carbon Capture and Utilization Technologies as Amine-Based Materials

As a primary amine, this compound could be utilized in aqueous solutions for CO2 scrubbing. The efficiency of CO2 capture in such systems is influenced by factors such as the amine's basicity (pKa), absorption capacity, and the energy required for regeneration. amazonaws.com Blends of different amines are often used to optimize these properties. researchinventy.com For instance, sterically hindered amines can offer high CO2 loading capacities and lower regeneration energies. collectionscanada.gc.ca

Alternatively, this compound could be incorporated into solid sorbents. This approach involves grafting or impregnating amine functionalities onto porous support materials, such as silica (B1680970) or activated carbon. scholaris.canih.govresearchgate.net Amine-functionalized solid sorbents offer several advantages over aqueous amine solutions, including reduced corrosion and lower energy requirements for regeneration. google.com The performance of these solid sorbents is dependent on the type of amine, its loading, and the nature of the support material. researchgate.net The pyridine moiety in this compound could also contribute to CO2 capture through multiple-site cooperative interactions.

Versatility as Building Blocks in Heterocyclic Compound Synthesis

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds due to the presence of multiple reactive sites. The amino group and the adjacent ethoxy group on the pyridine ring can participate in various cyclization and condensation reactions to form fused and substituted heterocyclic systems.

Synthesis of Pyrimidinone and Oxazinone Derivatives

The synthesis of pyrimidinone and oxazinone derivatives can be achieved from precursors structurally related to this compound. For example, a series of pyrimidinone and oxazinone derivatives fused with thiophene (B33073) rings have been synthesized starting from 2-chloro-6-ethoxy-4-acetylpyridine. nih.gov In this multi-step synthesis, the ethoxy-substituted pyridine core is maintained throughout the reaction sequence, highlighting the stability of this functional group. The general strategy involves the hydrolysis of an ester to a sodium salt, which is then treated with acetic anhydride (B1165640) to form the oxazinone ring. Subsequent reaction with ammonium (B1175870) acetate (B1210297) yields the corresponding pyrimidinone. nih.gov

While this example does not start directly from this compound, the presence of the ethoxy pyridine moiety is a key structural feature. The amino group of this compound could potentially be utilized in similar cyclization reactions with appropriate dicarbonyl compounds or their equivalents to afford pyrimidinone derivatives.

Formation of Bipyridine Structures

Bipyridines are a fundamentally important class of ligands in coordination chemistry and have applications in materials science and catalysis. nih.gov The synthesis of bipyridine structures can be achieved through various cross-coupling reactions, with methods like the Ullmann condensation and transition metal-catalyzed reactions being prominent. nih.gov

The amino group in this compound can be a handle for such transformations. For instance, the Ullmann condensation typically involves the copper-catalyzed reaction of an amine with an aryl halide. While this reaction often requires harsh conditions, modern protocols have been developed to proceed under milder conditions. The synthesis of bipyridine-type ligands has been reported through various synthetic routes, including the reaction of 2-cyanopyridine (B140075) with hydrazine (B178648) followed by condensation with a diketone. mdpi.com Although not a direct coupling of two pyridine rings, this illustrates the construction of a bipyridine backbone from a pyridine precursor.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are also powerful methods for the synthesis of bipyridines. nih.gov These reactions typically involve the coupling of a pyridine halide with a pyridine-organometallic reagent. The amino group of this compound could be converted to a halide or a boronic ester to participate in these coupling reactions, thus enabling the synthesis of a wide range of functionalized bipyridine structures.

Development of Diverse Heterocyclic Frameworks

The reactivity of the amino and ethoxy groups, along with the pyridine ring itself, allows this compound to be a precursor for a diverse range of heterocyclic frameworks. For example, aminopyridines are known to react with various reagents to form fused heterocyclic systems.

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological and pharmacological activities, often utilizes aminopyridine derivatives as starting materials. These syntheses can involve the reaction of the aminopyridine with various carbon building blocks to construct the pyrimidine (B1678525) ring.

Furthermore, the amino group can be diazotized and converted into other functional groups, which can then be used in subsequent cyclization reactions to form novel heterocyclic systems. The versatility of this compound as a synthetic intermediate is underscored by the wide array of reactions that can be performed on the aminopyridine scaffold.

Future Research Directions and Challenges in 2 Ethoxypyridin 3 Amine Research

Advancements in Sustainable and Efficient Synthetic Methodologies for 2-Ethoxypyridin-3-amine

The development of environmentally benign and cost-effective synthetic routes is a paramount goal in modern chemistry. For this compound, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste. benthamscience.com The emphasis will be on green chemistry principles, aiming for higher yields, reduced energy consumption, and the use of renewable resources. nih.govrsc.org

Key research objectives in this area include:

One-Pot Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the this compound scaffold in a single step from simple, readily available precursors. acs.orgnih.gov This approach minimizes waste by reducing the number of intermediate purification steps. benthamscience.com

Novel Catalysis: Investigating the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or supported nanoparticles, which offer advantages like easy separation and recyclability. acs.org The use of ionic liquids as both catalysts and environmentally friendly solvents also presents a promising avenue. benthamscience.com

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer superior control over reaction parameters, leading to improved yields and safety, particularly for reactions that are highly exothermic or involve hazardous reagents.

Bio-catalysis: Exploring enzymatic or whole-cell biocatalytic methods for the synthesis, which can provide high selectivity under mild conditions.

The primary challenge lies in developing methodologies that are not only sustainable but also economically viable for large-scale production.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Multicomponent Reactions | Atom economy, reduced steps, minimized waste. benthamscience.com | Identification of suitable starting materials and reaction conditions. |

| Heterogeneous Catalysis | Catalyst recyclability, ease of product purification. acs.org | Catalyst deactivation, cost, and stability. |

| Flow Chemistry | Enhanced safety, better process control, scalability. | Initial setup cost, potential for clogging. |

| Bio-catalysis | High selectivity, mild reaction conditions, sustainability. | Enzyme stability, substrate scope, and cost of enzymes. |

Deeper Elucidation of Biological Mechanisms and Target Specificity

Aminopyridines are a well-established class of compounds with a broad spectrum of biological activities, often acting as modulators of ion channels and various enzymes. rsc.org For instance, 4-Aminopyridine (B3432731) is known to block potassium channels and is used in the treatment of multiple sclerosis. rsc.orgnih.gov However, the specific biological targets and mechanisms of action for this compound and its derivatives are not well understood.

Future research should be directed towards:

Target Identification: Employing modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling (ABPP), and cellular thermal shift assays (CETSA), to identify the specific protein targets of this compound within a complex biological system. core.ac.uk

Mechanism of Action Studies: Once targets are identified, detailed biochemical and biophysical assays are needed to unravel the precise mechanism of interaction, be it inhibition, activation, or allosteric modulation.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs and systematically evaluating how structural modifications affect biological activity. rsc.org This is crucial for optimizing potency and selectivity while minimizing off-target effects. researchgate.net

A significant challenge will be to deconvolute the often complex polypharmacology of small molecules and to identify the therapeutically relevant targets from numerous potential interactions.

Development of Novel Analytical Probes and High-Throughput Detection Methods

To facilitate biological studies and explore new applications, robust analytical methods are essential. The development of sensitive and selective techniques for the detection and quantification of this compound and its metabolites in various matrices is a key research direction.

Priorities in this area include:

Advanced Chromatographic Methods: Developing optimized High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods coupled with mass spectrometry (MS/MS) for high-sensitivity detection in biological fluids and environmental samples. helixchrom.com

Fluorescent Probes: Designing and synthesizing fluorescent derivatives of this compound that can be used as probes to visualize its distribution and localization within living cells using techniques like fluorescence microscopy.

High-Throughput Screening (HTS) Assays: Creating and validating robust HTS assays to rapidly screen libraries of this compound derivatives for desired biological activities. nih.govnih.gov This will accelerate the discovery of new lead compounds for drug development or other applications.

The main challenge is to develop methods that are not only sensitive and specific but also cost-effective and amenable to automation for high-throughput applications. mdpi.com

Exploration of Uncharted Reactivity Pathways and Novel Transformations

The unique arrangement of the amino and ethoxy groups on the pyridine (B92270) ring of this compound offers opportunities for novel chemical transformations that have yet to be explored. Understanding and harnessing this reactivity can lead to the synthesis of complex and valuable molecules.

Future research should investigate:

Directed C-H Functionalization: Utilizing the existing functional groups to direct the selective functionalization of the C-H bonds on the pyridine ring, providing a streamlined route to more complex derivatives.

Novel Cyclization Reactions: Using the bifunctional nature of the molecule to design and execute novel intramolecular or intermolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

Metal-Catalyzed Cross-Coupling: Exploring the participation of this compound in a wider range of cross-coupling reactions to build complex molecular architectures. The electronic properties conferred by the substituents can be tuned to control reactivity. nih.govrsc.org

Photoredox Catalysis: Investigating the reactivity of this compound under photoredox conditions to access unique reaction pathways that are not achievable through traditional thermal methods.

The challenge in this area is to control the regioselectivity of these transformations and to develop reactions that are broadly applicable to a range of substrates.

Computational Design and Prediction of New this compound Derivatives with Enhanced Functionality